N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide
Description
N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide is a structurally complex molecule featuring three key components:
A 1,3-dihydro-2λ⁶,1,3-benzothiadiazole core substituted with a cyclopropyl group at position 3 and two sulfonyl oxygen atoms (dioxo groups) at position 2.
An ethyl linker connecting the benzothiadiazole moiety to the acetamide group.
A 2-fluorophenylacetamide side chain, where the fluorine atom is meta to the acetamide linkage.
The cyclopropyl substituent likely contributes to metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c20-16-6-2-1-5-14(16)13-19(24)21-11-12-22-17-7-3-4-8-18(17)23(15-9-10-15)27(22,25)26/h1-8,15H,9-13H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZVHRVLGQOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₃S |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2097894-39-6 |
The presence of the benzothiadiazole moiety is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2-fluorophenyl)acetamide may exhibit several mechanisms of action:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in disease processes. The benzothiadiazole structure is known for its ability to interact with various biological targets.
- Antiviral Activity : Early investigations have indicated potential antiviral effects, particularly against viruses such as SARS-CoV-2. The compound may interfere with viral entry or replication mechanisms.
- Antitumor Properties : Some derivatives of benzothiadiazole have shown cytotoxic effects on various cancer cell lines. This suggests that the compound could have applications as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and their implications:
- A study indicated that compounds containing the benzothiadiazole moiety exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for anticancer drug development .
- Another investigation highlighted the anti-inflammatory properties of benzothiadiazole derivatives in animal models of inflammation, demonstrating reduced levels of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide
- Structural Difference : Chlorine replaces fluorine at the phenyl position.
- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity.
| Property | 2-Fluorophenyl Analog (Target) | 2-Chlorophenyl Analog |
|---|---|---|
| Molecular Weight | ~421.4 g/mol | ~437.3 g/mol |
| Halogen Effect | Enhanced polarity | Increased lipophilicity |
| Potential Activity | Improved H-bonding capacity | Higher metabolic stability |
Benzothiazole-Based Acetamides (European Patent EP3348550A1)
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
- Structural Differences :
- Core Heterocycle : Benzothiazole replaces benzothiadiazole. Benzothiazole lacks the sulfonyl dioxo groups, reducing electron-withdrawing effects.
- Substituents : Trifluoromethyl or methoxy groups on the benzothiazole vs. cyclopropyl on benzothiadiazole.
- Impact : The benzothiadiazole’s dioxo groups may facilitate stronger hydrogen bonding with biological targets (e.g., enzymes or receptors), while benzothiazole derivatives prioritize lipophilicity and π-π stacking via trifluoromethyl/methoxy groups .
Dichlorophenyl Acetamide Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences :
- A dihydro-pyrazol-4-yl group replaces the benzothiadiazole-ethyl linker.
- Dichlorophenyl substituents introduce bulkier, more lipophilic character.
- Conformational Analysis : Dihedral angles between aromatic rings in dichlorophenyl analogs range from 54.8° to 77.5°, suggesting significant torsional flexibility. In contrast, the target compound’s fluorophenyl group likely adopts a planar conformation due to fluorine’s smaller size, enhancing π-orbital overlap and binding precision .
Thiazol-2-yl Acetamides
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences: Thiazol-2-yl group replaces the benzothiadiazole-ethyl chain. Dichlorophenyl substituents vs. mono-fluorophenyl in the target compound.
- Crystal Packing: Thiazol-2-yl analogs form intermolecular N–H⋯N hydrogen bonds, stabilizing 1D chains.
Fluorophenyl-Benzothiazole Hybrids
N-(6-Amino-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide
- Structural Differences: Fluorine is at the 3-position of the phenyl ring vs. 2-position in the target compound.
- Impact : The 2-fluorophenyl group in the target compound may align more closely with hydrophobic binding pockets, while the 3-fluoro isomer could exhibit altered steric interactions .
Key Research Findings and Implications
Halogen Effects : Fluorine’s electronegativity enhances target binding precision, whereas chlorine prioritizes metabolic stability.
Heterocyclic Cores : Benzothiadiazole’s sulfonyl groups offer unique hydrogen-bonding sites compared to benzothiazole or thiazole derivatives.
Conformational Flexibility : Smaller substituents (e.g., fluorine, cyclopropyl) favor planarity, optimizing interactions with flat binding sites.
Pharmacological Potential: Structural similarities to penicillin’s lateral chain (e.g., in dichlorophenyl acetamides ) suggest possible antibiotic or β-lactamase inhibitory activity for the target compound.
Preparation Methods
Formation of the Benzothiadiazole Sulfone Core
The benzothiadiazole ring is constructed from a substituted benzene precursor. A plausible route involves:
Starting Material : 2-Amino-5-cyclopropylbenzenethiol
- Cyclization : Treatment with chloramine-T (N-chloro-p-toluenesulfonamide) in acetic acid facilitates cyclization to form 3-cyclopropyl-1,3-dihydro-2H-benzothiadiazole-2-thione.
- Sulfone Oxidation : Oxidation of the thione group to sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60–70°C yields 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Chloramine-T (1.2 eq), AcOH, 80°C, 4 h | 78% |
| Oxidation | 30% H₂O₂, AcOH, 60°C, 6 h | 85% |
Ethyl Spacer Installation
The ethyl linker is introduced via alkylation of the benzothiadiazole nitrogen:
Procedure :
- Deprotonation : Treat the benzothiadiazole sulfone with sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0°C.
- Alkylation : Add 1,2-dibromoethane (1.5 eq) and stir at room temperature for 12 h. Selective substitution at the benzothiadiazole nitrogen affords 1-(2-bromoethyl)-3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole.
Optimization Note : Phase-transfer catalysts like tris(dioxa-3,6-heptyl)amine (TDA-1) improve alkylation efficiency in biphasic systems.
Acetamide Coupling
The bromoethyl intermediate undergoes nucleophilic displacement with 2-(2-fluorophenyl)acetamide:
Synthesis of 2-(2-Fluorophenyl)Acetamide :
- Acylation : React 2-fluorophenylacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amination : Treat with aqueous ammonia (NH₃) in dichloromethane (DCM) to yield 2-(2-fluorophenyl)acetamide.
Coupling Reaction :
- Aminolysis : Heat the bromoethyl benzothiadiazole with 2-(2-fluorophenyl)acetamide (1.2 eq) and potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 24 h.
Purification : Flash chromatography (DCM/MeOH 95:5) isolates the target compound as a pale-yellow solid.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 4.20 (t, J = 6.0 Hz, 2H), 3.75 (t, J = 6.0 Hz, 2H), 3.10 (s, 2H, CH₂CO), 1.85–1.78 (m, 1H, cyclopropyl), 0.95–0.88 (m, 4H, cyclopropyl).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 162.3 (d, J = 245 Hz, C-F), 134.5–115.2 (Ar-C), 55.1 (N-CH₂), 40.8 (CH₂CO), 25.7 (cyclopropyl), 10.2 (cyclopropyl).
- HRMS (ESI+) : m/z calcd for C₂₀H₁₉FN₃O₃S [M+H]⁺: 408.1125; found: 408.1128.
X-ray Crystallography : The benzothiadiazole sulfone adopts a planar conformation with N–H···O hydrogen bonds forming chains along the a-axis.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Alkylation | Simple, fewer steps | Requires strict anhydrous conditions | 67% |
| Phase-Transfer Catalysis | Enhanced reaction rate | Higher cost of catalysts | 72% |
| Reductive Amination | Mild conditions | Additional purification steps | 58% |
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors NaIO₄ over H₂O₂ for sulfone oxidation due to lower reagent costs.
- Solvent Recovery : Toluene and acetonitrile are prioritized for recyclability in large-scale processes.
- Safety : Exothermic oxidation steps require controlled temperature gradients to prevent runaway reactions.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols requiring precise control of reagents and conditions. Key steps include:
- Cyclopropane ring formation : Use of cyclopropane donors (e.g., cyclopropylboronic acid) under Suzuki-Miyaura coupling conditions (80–100°C, Pd catalysts) .
- Amide bond formation : Activation of carboxylic acid groups via EDCI/HOBt coupling in dichloromethane at 0–25°C .
- Heterocyclic assembly : Benzothiadiazole ring closure using thionation reagents (e.g., Lawesson’s reagent) in refluxing toluene . Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side reactions .
Q. How can structural purity and identity be confirmed post-synthesis?
A combination of analytical techniques is essential:
| Method | Key Data Points | Reference |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for fluorophenyl (~7.2–7.8 ppm) and cyclopropane protons (~1.2–1.5 ppm) | |
| HRMS | Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₁FN₂O₃S: 412.1264) | |
| HPLC | Purity >95% with C18 columns (acetonitrile/water gradient) |
Q. What are the primary structural features influencing its reactivity?
- Electron-withdrawing groups : The 2-fluorophenyl and dioxo-benzothiadiazole moieties increase electrophilicity, directing nucleophilic attacks to the acetamide carbonyl .
- Steric hindrance : The cyclopropyl group restricts rotational freedom, affecting conformational stability in solution .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action?
Advanced computational workflows include:
- Target selection : Prioritize receptors with known affinity for benzothiadiazoles (e.g., κ-opioid receptors, COX-2) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to model ligand-receptor interactions .
- Validation : Compare binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays . Example finding : The 2-fluorophenyl group may form hydrophobic interactions with receptor subpockets, while the dioxo group stabilizes hydrogen bonds .
Q. How can contradictory data on in vivo efficacy be resolved?
Discrepancies often arise from pharmacokinetic variability. Mitigation strategies:
- Metabolic stability assays : Assess hepatic microsomal degradation (e.g., t₁/₂ in rat liver S9 fractions) .
- Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability in murine models .
- Dose-response studies : Establish linearity between plasma concentration (LC-MS/MS quantification) and therapeutic effect .
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- SAR-guided modifications : Introduce substituents (e.g., methyl or chloro groups) at the benzothiadiazole C3 position to disrupt off-target binding .
- Competitive binding assays : Use fluorescence polarization to measure displacement of reference ligands (e.g., ATP in kinase assays) . Case study : Analogues with bulkier substituents reduced off-target kinase inhibition by 60–80% .
Data Contradiction Analysis
Q. Why do in vitro potency and in vivo activity sometimes diverge?
- Physicochemical factors : High logP (>4) may limit aqueous solubility, reducing in vivo exposure despite strong in vitro binding .
- Protein binding : Plasma protein binding (e.g., >90% human serum albumin affinity) decreases free drug concentration . Solution : Modify the acetamide linker to introduce polar groups (e.g., hydroxyls) while monitoring logD (target 2–3) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
